molecular formula C15H9BrClF3N2OS B4905309 2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B4905309
M. Wt: 437.7 g/mol
InChI Key: VUDROHAIHQWAEX-UHFFFAOYSA-N
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Description

2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, tetrahydrofuran, and methylmagnesium bromide . Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted benzamide compounds.

Scientific Research Applications

2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClF3N2OS/c16-10-4-2-1-3-9(10)13(23)22-14(24)21-12-7-8(15(18,19)20)5-6-11(12)17/h1-7H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDROHAIHQWAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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